molecular formula C10H15NO B13878643 2-(Aminomethyl)-3,4,6-trimethylphenol

2-(Aminomethyl)-3,4,6-trimethylphenol

Cat. No.: B13878643
M. Wt: 165.23 g/mol
InChI Key: VJBHVPYEICGNIE-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-3,4,6-trimethylphenol is a phenolic derivative characterized by a hydroxyl group on a benzene ring substituted with three methyl groups at positions 3, 4, and 6, and an aminomethyl (-CH2NH2) group at position 2.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(aminomethyl)-3,4,6-trimethylphenol

InChI

InChI=1S/C10H15NO/c1-6-4-7(2)10(12)9(5-11)8(6)3/h4,12H,5,11H2,1-3H3

InChI Key

VJBHVPYEICGNIE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)CN)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-3,4,6-trimethylphenol typically involves the reaction of 3,4,6-trimethylphenol with formaldehyde and ammonia under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired aminomethyl derivative .

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-3,4,6-trimethylphenol may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. Catalysts such as sulfuric acid or other strong acids are often employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-3,4,6-trimethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(Aminomethyl)-3,4,6-trimethylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-3,4,6-trimethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with active sites, while the phenolic group can participate in redox reactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural similarities with 2-(Aminomethyl)-3,4,6-trimethylphenol:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol)
2-(Aminomethyl)-3,4,6-trimethylphenol Phenol with -CH2NH2 (position 2) and -CH3 (positions 3, 4, 6) C10H15NO ~165.23 (calculated)
2,4,6-Trimethylphenol Phenol with -CH3 (positions 2, 4, 6) C9H12O 136.19
3-Amino-2-methylphenol Phenol with -NH2 (position 3) and -CH3 (position 2) C7H9NO 123.15
2-(Aminomethyl)phenol Phenol with -CH2NH2 (position 2) C7H9NO 123.15

Key Observations :

  • The addition of methyl groups at positions 3, 4, and 6 in the target compound increases steric hindrance and hydrophobicity compared to 2-(Aminomethyl)phenol.

Physicochemical Properties

Data inferred from analogous compounds:

Property 2-(Aminomethyl)-3,4,6-trimethylphenol (Inferred) 2,4,6-Trimethylphenol 3-Amino-2-methylphenol 2-(Aminomethyl)phenol
Water Solubility Low (methyl groups dominate) Very low (~0.1 mg/mL) Moderate (~1–5 mg/mL) Moderate (~5–10 mg/mL)
Melting Point Likely >100°C (due to symmetry and H-bonding) 69–72°C 128–130°C 80–85°C (estimated)
Reactivity Base-catalyzed reactions (amine group) Acid-catalyzed alkylation Electrophilic substitution Amine-mediated conjugation

Notes:

  • The target compound’s solubility is expected to be lower than 2-(Aminomethyl)phenol due to increased hydrophobicity from methyl groups .
  • Reactivity differences arise from the electron-donating methyl groups and the nucleophilic amine.

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